molecular formula C11H22O3 B12573377 Propanoic acid--(2R)-6-methylhept-5-en-2-ol (1/1) CAS No. 200551-66-2

Propanoic acid--(2R)-6-methylhept-5-en-2-ol (1/1)

Cat. No.: B12573377
CAS No.: 200551-66-2
M. Wt: 202.29 g/mol
InChI Key: ODBYWRYHJIWJIR-DDWIOCJRSA-N
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Description

Propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) is a chiral compound that combines propanoic acid and (2R)-6-methylhept-5-en-2-ol in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) can be achieved through several methods. One common approach involves the esterification of propanoic acid with (2R)-6-methylhept-5-en-2-ol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as enzymes, can also be explored to achieve high enantioselectivity and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

Propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid–2-pentanol (1/1)
  • (2R)-2-(2,4-dichlorophenoxy)propanoic acid–N-methylmethanamine (1/1)

Uniqueness

Propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) is unique due to its specific chiral configuration and the presence of a double bond in the heptenol moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

200551-66-2

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(2R)-6-methylhept-5-en-2-ol;propanoic acid

InChI

InChI=1S/C8H16O.C3H6O2/c1-7(2)5-4-6-8(3)9;1-2-3(4)5/h5,8-9H,4,6H2,1-3H3;2H2,1H3,(H,4,5)/t8-;/m1./s1

InChI Key

ODBYWRYHJIWJIR-DDWIOCJRSA-N

Isomeric SMILES

CCC(=O)O.C[C@H](CCC=C(C)C)O

Canonical SMILES

CCC(=O)O.CC(CCC=C(C)C)O

Origin of Product

United States

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